METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE
Description
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a chemically modified monosaccharide derivative. Its structure features:
- 6-deoxy group: Replacement of the hydroxyl (-OH) at position 6 with a hydrogen atom.
- 2-O-methyl ether: A methyl group at position 2 instead of a hydroxyl.
- α-D configuration: The anomeric carbon (C1) adopts the α stereochemistry, and the sugar belongs to the D-series.
This compound’s structural modifications influence its physicochemical properties, such as solubility, stability, and biological interactions, making it distinct from native galactose derivatives.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXMSHWUAJJI-HNEXDWKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346720 | |
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59981-27-0 | |
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves the methylation of 6-deoxy-α-D-galactopyranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby exerting its therapeutic effects. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and modulating immune responses.
Comparison with Similar Compounds
Methyl 6-Amino-6-Deoxy-α-D-Galactopyranoside
Structural Differences :
- Position 6: Substitution of -OH with an amino (-NH₂) group.
- Molecular Formula: C₇H₁₅NO₅ (vs. C₈H₁₆O₅ for the target compound) .
Key Implications :
- Hydrogen Bonding: The amino group introduces basicity and enhances hydrogen-bonding capacity compared to the hydrophobic 6-deoxy group.
- Solubility : Increased water solubility due to the polar -NH₂ group.
- Biological Activity: Potential for interactions with enzymes or receptors targeting amino sugars, such as in antibiotic pathways.
Methyl 2-Deoxy-2-Fluoro-β-D-Galactopyranoside
Structural Differences :
- Position 2 : Fluorine atom replaces the methyl ether.
- Configuration: β-D anomer (vs. α-D) .
- Molecular Formula : C₇H₁₃FO₅ (MW: 196.17 g/mol).
Key Implications :
- Electron Effects : Fluorine’s electronegativity increases the stability of the glycosidic bond against hydrolysis.
- Hydrophobicity : Reduced compared to the target compound due to the absence of a methyl group at position 2.
Methyl α-D-Fucopyranoside
Structural Differences :
Key Implications :
- Biological Recognition : The L-configuration in natural fucose is critical for roles in cell signaling (e.g., blood group antigens). The D-isomer may exhibit divergent bioactivity.
- Hydrophobicity : Similar to the target compound at position 6 but lacks the 2-O-methyl group, reducing overall hydrophobicity.
6-Bromo-2-Naphthyl-β-D-Galactopyranoside
Structural Differences :
Key Implications :
- Applications : Used as a chromogenic substrate for β-galactosidase assays due to the aromatic moiety.
- Solubility : Lower water solubility compared to methyl glycosides, limiting use to specific experimental conditions.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Substituents (Position) | Configuration | Key Properties |
|---|---|---|---|---|---|
| Methyl 6-Deoxy-2-O-Methyl-α-D-Galactopyranoside | C₈H₁₆O₅ | 192.21 | 6-Deoxy, 2-O-Me | α-D | High hydrophobicity, stable glycosidic bond |
| Methyl 6-Amino-6-Deoxy-α-D-Galactopyranoside | C₇H₁₅NO₅ | 193.20 | 6-NH₂ | α-D | Enhanced solubility, basicity |
| Methyl 2-Deoxy-2-Fluoro-β-D-Galactopyranoside | C₇H₁₃FO₅ | 196.17 | 2-F | β-D | Hydrolytically stable, β-specificity |
| Methyl α-D-Fucopyranoside | C₇H₁₄O₅ | 178.18 | 6-Deoxy | α-D | Altered bioactivity vs. L-fucose |
| 6-Bromo-2-Naphthyl-β-D-Galactopyranoside | C₁₆H₁₇BrO₆ | 385.21 | 6-Br, 1-naphthyl | β-D | Chromogenic enzyme substrate |
Research Findings and Implications
- Hydrophobicity: The 2-O-methyl group in the target compound significantly increases hydrophobicity compared to analogs with hydroxyl or amino groups at position 2 .
- Enzymatic Interactions : β-configured derivatives (e.g., 2-fluoro-β-D-galactoside) are resistant to α-specific glycosidases, highlighting stereochemical selectivity .
- Synthetic Utility: Bromo-naphthyl derivatives serve as specialized tools in enzymology, whereas amino or fluorinated analogs are explored in drug design for targeted delivery .
Biological Activity
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (CAS Number: 59981-27-0) is a glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves several chemical reactions, including deoxygenation and methylation processes. Various methods have been reported in literature, showcasing the compound's versatility in structural modifications for enhanced biological activity. For instance, derivatives have been synthesized to evaluate their antimicrobial properties and binding affinities with specific proteins through molecular docking studies .
Antimicrobial Properties
Recent studies indicate that methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside exhibits significant antimicrobial activity. In vitro evaluations have demonstrated its effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Aspergillus fumigatus | Higher binding energy than fluconazole | |
| E. coli | Antibacterial effects noted | |
| Candida albicans | Antifungal activity observed |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxic Effects
The compound has also shown cytotoxic effects in cancer cell lines. In a study involving Ehrlich ascites carcinoma (EAC) cells, methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside inhibited cell proliferation by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in the MTT assay . This suggests potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms.
The biological activities of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside appear to be mediated through multiple mechanisms:
- Molecular Interaction : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in various biological pathways, enhancing its therapeutic potential .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its cytoprotective effects against oxidative stress-induced damage .
- Immunomodulatory Effects : Preliminary studies suggest that derivatives of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside may modulate immune responses, indicating a broader scope of biological activity beyond antimicrobial and cytotoxic effects .
Case Studies
Several case studies highlight the biological significance of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside:
- Study on Antifungal Activity : A series of derivatives were synthesized and tested against fungal strains, revealing promising antifungal activity superior to traditional antifungal agents such as fluconazole .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, supporting its potential as an anticancer agent .
Q & A
Q. What experimental designs optimize between-subject vs. within-subject comparisons in glycosidase assays?
- Methodological Answer : For high-throughput screening, use a between-subjects design with standardized enzyme batches to minimize inter-assay variability. For mechanistic studies, adopt a within-subject design (e.g., same enzyme preparation with incremental substrate modifications) to control for environmental factors. Include positive/negative controls (e.g., known inhibitors) in both designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
